molecular formula C8H12BrN3O2 B13067604 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13067604
M. Wt: 262.10 g/mol
InChI Key: XALHXIANMWHJBK-UHFFFAOYSA-N
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Description

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H12BrN3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of 4-azido-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, 4-thio-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, etc.

    Oxidation: Formation of 4-bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-[(oxolan-3-yl)methyl]-1H-pyrazole: Similar structure but lacks the oxolan-3-yloxy group.

    4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains different substituents on the pyrazole ring.

    4-Bromo-1-ethyl-1H-pyrazole: Simpler structure with fewer functional groups.

Uniqueness

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the oxolan-3-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrazole derivatives.

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11)

InChI Key

XALHXIANMWHJBK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCN2C=C(C(=N2)N)Br

Origin of Product

United States

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